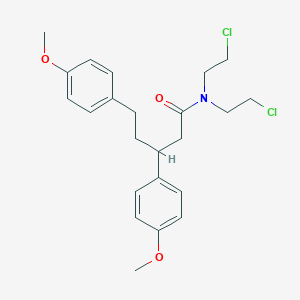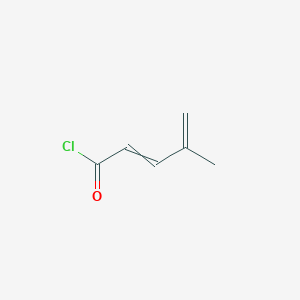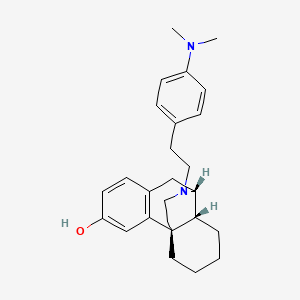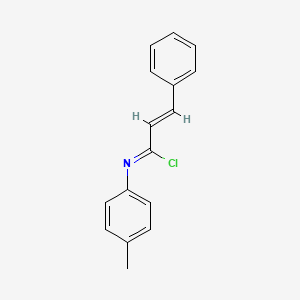
(E)-N-(4-methylphenyl)-3-phenylprop-2-enimidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(4-methylphenyl)-3-phenylprop-2-enimidoyl chloride is an organic compound that belongs to the class of imidoyl chlorides. This compound is characterized by the presence of a phenyl group, a methylphenyl group, and an imidoyl chloride functional group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-methylphenyl)-3-phenylprop-2-enimidoyl chloride typically involves the reaction of 4-methylphenylamine with cinnamaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is then chlorinated using thionyl chloride or phosphorus trichloride to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-(4-methylphenyl)-3-phenylprop-2-enimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The imidoyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding imidoyl oxides.
Reduction Reactions: Reduction of the imidoyl chloride group can yield amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as triethylamine.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted imidoyl derivatives.
Oxidation Reactions: Products include imidoyl oxides.
Reduction Reactions: Products include amines and other reduced derivatives.
Applications De Recherche Scientifique
(E)-N-(4-methylphenyl)-3-phenylprop-2-enimidoyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various imidoyl derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (E)-N-(4-methylphenyl)-3-phenylprop-2-enimidoyl chloride involves its interaction with nucleophilic sites in biological molecules. The imidoyl chloride group is highly reactive and can form covalent bonds with nucleophiles such as amino acids, proteins, and nucleic acids. This reactivity underlies its potential biological activities and applications in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-methylphenyl)-3-phenylprop-2-enamide: Similar structure but lacks the chloride group.
N-(4-methylphenyl)-3-phenylprop-2-enamine: Similar structure but contains an amine group instead of the imidoyl chloride.
N-(4-methylphenyl)-3-phenylprop-2-enone: Similar structure but contains a ketone group instead of the imidoyl chloride.
Uniqueness
(E)-N-(4-methylphenyl)-3-phenylprop-2-enimidoyl chloride is unique due to its imidoyl chloride functional group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for specific synthetic applications and research studies.
Propriétés
Numéro CAS |
64343-72-2 |
|---|---|
Formule moléculaire |
C16H14ClN |
Poids moléculaire |
255.74 g/mol |
Nom IUPAC |
(E)-N-(4-methylphenyl)-3-phenylprop-2-enimidoyl chloride |
InChI |
InChI=1S/C16H14ClN/c1-13-7-10-15(11-8-13)18-16(17)12-9-14-5-3-2-4-6-14/h2-12H,1H3/b12-9+,18-16? |
Clé InChI |
WTDMJIQTKGHNNQ-VBZZLERCSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)N=C(/C=C/C2=CC=CC=C2)Cl |
SMILES canonique |
CC1=CC=C(C=C1)N=C(C=CC2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


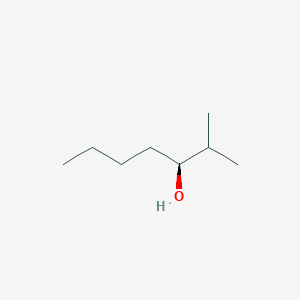
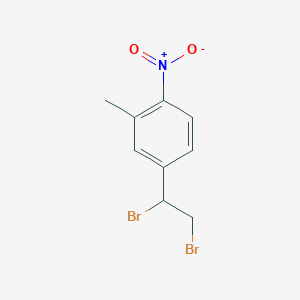
![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14483393.png)
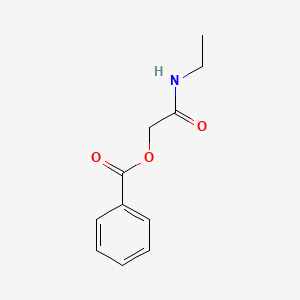

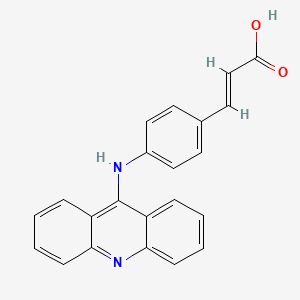

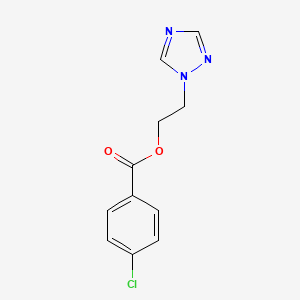
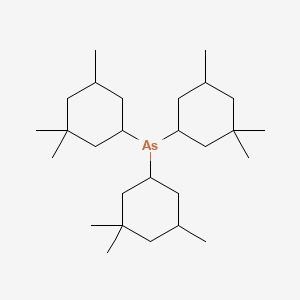
![14-(4-Methylphenyl)-14h-dibenzo[a,j]xanthene](/img/structure/B14483442.png)
